molecular formula C22H21N5O4 B2963236 2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 904268-49-1

2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2963236
CAS No.: 904268-49-1
M. Wt: 419.441
InChI Key: ALCCTUUYTZTZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Characteristics

A study on tautomeric dihydropurine derivatives highlights the significant role of hydrogen substituents and bond lengths in purine rings. This research, conducted by Beagley et al., reveals differences in conjugation and hydrogen bonding patterns, which are critical in understanding the behavior of purine derivatives like 2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Beagley et al., 1995).

Cytotoxic Activity

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including 2-(3,4-dimethoxyphenyl) derivatives, demonstrates their potential as cytotoxins. Deady et al. found that these compounds showed potent cytotoxicity in various cancer cell lines, highlighting their relevance in cancer research (Deady et al., 2003).

Electrochromic Properties

Chang and Liou studied aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine units, revealing their strong UV-vis absorption and photoluminescence, alongside notable electrochromic properties. This research suggests applications in materials science, particularly in developing advanced materials with unique optical characteristics (Chang & Liou, 2008).

Crystal Structure Analysis

The synthesis and crystal structure analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide by Prabhuswamy et al. offers insights into the molecular and crystal structure of related compounds. This contributes to the broader understanding of the structural properties of similar chemical entities (Prabhuswamy et al., 2016).

Antiviral Activity

The synthesis and evaluation of thiazole C-nucleosides, as presented by Srivastava et al., demonstrate potential antiviral activity. This research is significant in the context of developing new therapeutic agents against various viral infections (Srivastava et al., 1977).

Enzyme Inhibition

Research on enzyme inhibitors, specifically 6-substituted-9-(5-deoxy-beta-D-xylofuranosyl) purines, by Shah et al., reveals the inhibitory effects of certain nucleosides on adenosine deaminase. This work contributes to understanding enzyme interactions and potential therapeutic applications (Shah et al., 1965).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-11-5-7-14(9-12(11)2)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)13-6-8-15(30-3)16(10-13)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCCTUUYTZTZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.